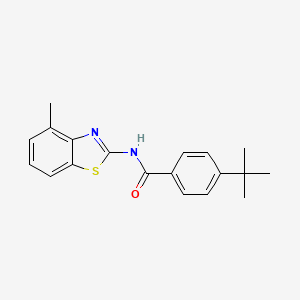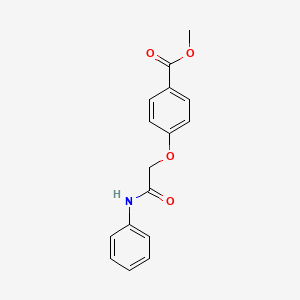
4-tert-butyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide, also known as TBB, is a chemical compound that has been extensively studied for its potential use in scientific research. TBB belongs to the class of benzothiazole derivatives and has been found to have various applications in the field of biochemistry and pharmacology.
Mécanisme D'action
4-tert-butyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide acts as a competitive inhibitor of CK2 by binding to the ATP-binding site of the enzyme. This results in the inhibition of the phosphorylation of its substrates, leading to the modulation of various cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
4-tert-butyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide has been found to have various biochemical and physiological effects in different cell types. It has been reported to induce apoptosis in cancer cells by inhibiting CK2 activity. 4-tert-butyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide has also been found to inhibit the growth of various cancer cell lines, making it a potential anti-cancer agent. Additionally, 4-tert-butyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide has been reported to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
4-tert-butyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide has several advantages as a research tool. It is a highly selective inhibitor of CK2, making it a valuable tool for studying the role of CK2 in various biological processes. 4-tert-butyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide has also been found to be stable in solution, making it easy to use in experiments. However, 4-tert-butyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide has some limitations as well. It has been reported to have low solubility in water, which can limit its use in certain experiments. Additionally, 4-tert-butyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide has been found to be toxic to some cell types at high concentrations, which can limit its use in certain assays.
Orientations Futures
There are several future directions for the study of 4-tert-butyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide. One potential direction is the development of 4-tert-butyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide derivatives with improved solubility and toxicity profiles. Additionally, 4-tert-butyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide can be used in combination with other inhibitors to study the role of CK2 in various biological processes. Furthermore, 4-tert-butyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide can be used in preclinical studies to evaluate its potential as an anti-cancer agent. Overall, 4-tert-butyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide has the potential to be a valuable research tool in the study of CK2 and its role in various biological processes.
Méthodes De Synthèse
The synthesis of 4-tert-butyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide involves the reaction of 2-amino-4-methylbenzothiazole with 4-tert-butylbenzoyl chloride in the presence of a base. The resulting compound is then purified using column chromatography to obtain 4-tert-butyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide in its pure form. This method has been reported to yield high purity 4-tert-butyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide with good yields.
Applications De Recherche Scientifique
4-tert-butyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide has been extensively studied for its potential use as a selective inhibitor of casein kinase 2 (CK2), a serine/threonine protein kinase that plays a crucial role in various cellular processes. 4-tert-butyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide has been found to inhibit CK2 activity in vitro and in vivo, making it a potential tool for studying the role of CK2 in various biological processes.
Propriétés
IUPAC Name |
4-tert-butyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-12-6-5-7-15-16(12)20-18(23-15)21-17(22)13-8-10-14(11-9-13)19(2,3)4/h5-11H,1-4H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLRFWNKSIZTSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-[(methoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5718900.png)


![3,3-dimethyl-1-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-2-butanone](/img/structure/B5718913.png)


![N-[3-(methylthio)phenyl]-2-thiophenecarboxamide](/img/structure/B5718938.png)


![3-{[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]carbonyl}-1-(2-hydroxyethyl)pyridinium chloride](/img/structure/B5718953.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5718979.png)
![2-[4-(4-methoxyphenyl)-1-oxo-2(1H)-phthalazinyl]-N,N-dimethylacetamide](/img/structure/B5718987.png)
![1-allyl-N-[4-(dimethylamino)benzyl]-1H-benzimidazol-2-amine](/img/structure/B5718991.png)